2-(bromomethyl)-6-fluorospiro[3.3]heptane
Description
Significance of Spiro[3.3]heptane Architectures in Contemporary Organic Synthesis
Spiro[3.3]heptane architectures, characterized by two cyclobutane (B1203170) rings sharing a single carbon atom, are gaining considerable attention in modern organic synthesis, particularly within the realm of medicinal chemistry. bldpharm.com These rigid, three-dimensional scaffolds offer a distinct departure from the flat, two-dimensional structures that have historically dominated drug discovery. nih.govchemrxiv.org The inherent sp³-rich nature of the spiro[3.3]heptane core contributes to an increased fraction of sp³ hybridized carbons in a molecule, a feature that has been correlated with a higher probability of success in clinical development. bldpharm.com
The unique geometry of spiro[3.3]heptanes provides a fixed and predictable orientation of substituents, allowing for precise control over the spatial arrangement of functional groups. researchgate.net This structural rigidity can enhance the complementarity between a ligand and its biological target, potentially leading to improved potency and selectivity. bldpharm.com Furthermore, spiro[3.3]heptane scaffolds are increasingly utilized as bioisosteres for more common cyclic systems, such as piperazine and benzene. rsc.orgnih.gov Replacing these traditional moieties with a spiro[3.3]heptane core can lead to significant improvements in a compound's physicochemical properties, including increased aqueous solubility and metabolic stability, while sometimes offering the added benefit of reduced off-target effects and cytotoxicity. bldpharm.comsigmaaldrich.com The synthesis of diversely functionalized spiro[3.3]heptanes is an active area of research, with methodologies being developed to provide access to a wide array of building blocks for drug discovery programs. researchgate.netnih.govacs.org
Strategic Roles of Halogenation (Bromine and Fluorine) in Molecular Design
Halogenation, the introduction of halogen atoms into a molecular structure, is a powerful and widely employed strategy in molecular design. Bromine and fluorine, in particular, play crucial and distinct roles in modulating the properties of organic compounds.
Bromine also holds significant importance in the pharmaceutical industry. Brominated compounds are found in a variety of therapeutic agents, including sedatives, antiseptics, and anticancer drugs. tethyschemical.comvasu-industries.com The introduction of a bromine atom can increase the therapeutic activity of a drug and favorably influence its metabolic pathways and duration of action. ump.edu.plump.edu.pl The phenomenon of halogen bonding, where the bromine atom acts as a halogen bond donor, can play a role in enhancing drug-target interactions. ump.edu.pl Brominated compounds are also utilized as catalysts in the synthesis of various pharmaceuticals. bsef.com
The table below summarizes the key impacts of fluorine and bromine in molecular design.
| Halogen | Key Impacts on Molecular Properties |
| Fluorine | - Modulates acidity and lipophilicity pharmacyjournal.org - Alters conformational preferences pharmacyjournal.org - Enhances metabolic stability nih.govmdpi.com - Improves pharmacokinetic properties pharmacyjournal.org - Can increase target selectivity and binding affinity pharmacyjournal.orgtandfonline.com |
| Bromine | - Can increase therapeutic activity ump.edu.pl - Influences metabolic pathways and duration of action ump.edu.pl - Participates in halogen bonding, affecting drug-target interactions ump.edu.pl - Used in the synthesis of various pharmaceuticals tethyschemical.comvasu-industries.com |
Overview of Research Trends in Strained Ring Systems and Functionalized Bridged Molecules
The exploration of strained ring systems and functionalized bridged molecules represents a vibrant and evolving area of chemical research. There is a growing interest in the use of strained spirocycles, such as those containing cyclobutane rings, as non-classical bioisosteres. rsc.org These strained systems offer unique three-dimensional shapes and exit vectors for substituents that are not readily accessible with more conventional, non-strained aliphatic rings. researchgate.net The inherent ring strain can also be harnessed to drive chemical transformations, a concept known as strain-release, which enables novel synthetic methodologies. nih.gov
The synthesis of functionalized bridged polycyclic molecules is another key research trend, with significant applications in the total synthesis of complex natural products. beilstein-journals.org These intricate molecular architectures often possess potent biological activities, and developing efficient synthetic routes to access them is a considerable challenge for organic chemists. beilstein-journals.org Current research focuses on the development of novel catalytic methods and cascade reactions to construct these complex scaffolds in a more atom-economical and stereocontrolled manner. semanticscholar.org The reactivity of strained rings is a central theme, with ongoing studies aimed at better understanding and predicting the outcomes of reactions involving these high-energy systems. acs.orgpharmacy180.com
Structure
3D Structure
Properties
CAS No. |
2715119-84-7 |
|---|---|
Molecular Formula |
C8H12BrF |
Molecular Weight |
207.08 g/mol |
IUPAC Name |
6-(bromomethyl)-2-fluorospiro[3.3]heptane |
InChI |
InChI=1S/C8H12BrF/c9-5-6-1-8(2-6)3-7(10)4-8/h6-7H,1-5H2 |
InChI Key |
KDLZKDBGKLEYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)F)CBr |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromomethyl 6 Fluorospiro 3.3 Heptane
Retrosynthetic Analysis and Key Disconnection Strategies
The retrosynthetic analysis of 2-(bromomethyl)-6-fluorospiro[3.3]heptane identifies key disconnection points to simplify the complex spirocyclic structure into more readily available starting materials. The primary disconnection strategy involves breaking the spirocyclic core into two cyclobutane (B1203170) precursors. A logical approach would be to disconnect the C-C bonds at the spiro-center.
Further disconnection of the functional groups—the bromomethyl and fluoro moieties—leads to simpler precursors. The bromomethyl group can be retrosynthetically derived from a corresponding alcohol or carboxylic acid, suggesting a late-stage functionalization strategy. The fluorine atom can be introduced via nucleophilic fluorination of a suitable precursor, such as a corresponding alcohol or ketone.
One plausible retrosynthetic pathway for a 2,6-disubstituted spiro[3.3]heptane involves a double malonate alkylation to form the spirocyclic keto ester core. nih.gov Another key strategy for constructing the 1,6-disubstituted spiro[3.3]heptane core involves a Meinwald oxirane rearrangement. nih.gov For 1-functionalized 6-oxospiro[3.3]heptanes, a [2+2] cycloaddition of dichloroketene (B1203229) with a corresponding alkene presents a viable route. nih.gov
Enantioselective and Diastereoselective Routes to the Spiro[3.3]heptane Core
The construction of the spiro[3.3]heptane core with control over stereochemistry is a significant challenge in organic synthesis. Various methods have been developed to achieve high levels of enantioselectivity and diastereoselectivity.
Catalytic and Organocatalytic Approaches for Spirocenter Construction
Catalytic methods, particularly those employing transition metals or organocatalysts, offer efficient pathways to enantiomerically enriched spiro[3.3]heptanes. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of spiro compounds. rice.edunih.govresearchgate.netrsc.org
For instance, the asymmetric catalytic 1,3-dipolar cycloaddition of methyleneindolinones with azomethine ylides, catalyzed by a chiral phosphoric acid, can produce spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. rice.edunih.gov This approach allows for the creation of two adjacent quaternary stereogenic centers with excellent stereoselectivities (up to 98% ee). rice.edunih.gov Another organocatalytic method involves a cascade Michael-Michael-aldol reaction to afford spirooxindole derivatives in good yields and with high diastereo- and enantioselectivity. rsc.org
| Catalyst Type | Reaction | Key Features | Reference |
| Chiral Phosphoric Acid | Asymmetric 1,3-dipolar cycloaddition | High enantioselectivity (up to 98% ee), creates two quaternary stereocenters | rice.edunih.gov |
| Secondary Amines | Michael-Aldol cascade | High diastereoselectivity, forms four chiral centers | nih.gov |
| Quinine | Vinylogous Michael/cyclization/rearrangement | Good to excellent yields, high diastereoselectivity | nih.gov |
Chiral Auxiliary- and Ligand-Controlled Syntheses
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comnumberanalytics.comwikiwand.com This strategy has been successfully applied to the synthesis of spiro[3.3]heptane derivatives. For example, the Strecker reaction using chiral amines like (R)-α-phenylglycinol or Ellman's sulfinamide as chiral auxiliaries can be used to install a chiral amino acid moiety in 2,6-substituted spiro[3.3]heptanes. nih.gov
The use of chiral ligands in metal-catalyzed reactions is another effective strategy. sfu.ca For instance, a chiral bidentate 1,2-amino alcohol and several chiral tridentate Schiff bases have been synthesized and evaluated as chiral ligands in various metal-catalyzed reactions, including Diels-Alder reactions, to achieve high stereochemical induction. sfu.ca
| Chiral Auxiliary/Ligand | Synthetic Strategy | Application | Reference |
| (R)-α-phenylglycinol | Strecker reaction | Synthesis of 2,6-functionalized spiro[3.3]heptanes | nih.gov |
| Ellman's sulfinamide | Strecker reaction | Synthesis of enantiopure 1,6-substituted spiro[3.3]heptane derivatives | nih.gov |
| Chiral Schiff bases | Metal-catalyzed reactions | Asymmetric Diels-Alder and hetero-Diels-Alder reactions | sfu.ca |
Strain-Release Strategies for Cyclobutane Ring Formation
The high ring-strain energy of bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for the synthesis of cyclobutane derivatives through strain-release-driven reactions. rsc.orgnih.govrsc.orgthieme-connect.com These reactions can be initiated by thermal, photochemical, or catalytic means.
A photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascade (SRRC) strategy has been developed for the efficient synthesis of polysubstituted cyclobutanes. rsc.orgnih.govrsc.org This method utilizes readily available α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes as radical acceptors to produce a variety of structurally diverse cyclobutanes. rsc.orgnih.govrsc.org Another approach involves a 'strain-relocating' semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates to afford substituted spiro[3.3]heptan-1-ones. nih.govnih.gov
| Precursor | Reaction Type | Key Outcome | Reference |
| Bicyclo[1.1.0]butanes | Photoredox-catalyzed SRRC | Polysubstituted cyclobutanes | rsc.orgnih.govrsc.org |
| 1-Bicyclobutylcyclopropanols | Strain-relocating semipinacol rearrangement | Substituted spiro[3.3]heptan-1-ones | nih.govnih.gov |
Photochemical [2+2] Cycloaddition Methodologies
Photochemical [2+2] cycloaddition is a fundamental method for the synthesis of cyclobutane rings. nsf.govyoutube.comnih.gov This reaction involves the direct addition of two double bonds under photochemical conditions to form a cyclobutane adduct. nsf.gov Intermolecular crossed [2+2] photocycloaddition reactions of exocyclic arylidene oxetanes, azetidines, and cyclobutanes with electron-deficient alkenes, promoted by visible-light triplet photosensitization, provide access to a range of polysubstituted spiro[3.3]heptane motifs. researchgate.netprinceton.edu This method is particularly valuable as it operates under mild conditions using a commercially available Ir(III) photosensitizer. researchgate.netprinceton.edu
The [2+2] cycloaddition of dichloroketene to an appropriate alkene followed by reductive dechlorination is another powerful strategy for constructing the spiro[3.3]heptane core. nih.gov
Regioselective and Stereoselective Introduction of the Bromomethyl Moiety
The final step in the synthesis of this compound is the regioselective and stereoselective introduction of the bromomethyl group. This functionalization would typically occur on a pre-formed 6-fluorospiro[3.3]heptane scaffold.
A common method for introducing a bromomethyl group is through the radical bromination of a methyl group using a reagent such as N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN. This would require a precursor molecule, 2-fluoro-6-methylspiro[3.3]heptane.
Alternatively, if a precursor with a hydroxymethyl group at the 2-position is synthesized, it can be converted to the corresponding bromomethyl derivative using standard reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (the Appel reaction). The stereochemistry of this transformation would depend on the reaction mechanism and the stereochemistry of the starting alcohol.
For the synthesis of related compounds like 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key step is the alkylation of an aniline (B41778) with 3,3-bis(bromomethyl)oxetane. nih.gov While this is for an aza-spirocycle, it demonstrates the utility of bromomethylated precursors in constructing spirocyclic systems.
Bromination Techniques and Functional Group Compatibility
The introduction of a bromomethyl group onto a pre-formed 6-fluorospiro[3.3]heptane scaffold typically involves the conversion of a primary alcohol, such as (6-fluorospiro[3.3]heptan-2-yl)methanol. A common and effective method for this transformation is the Appel reaction or a variation thereof.
One established technique involves treating the corresponding alcohol with triphenylphosphine (PPh₃) and bromine (Br₂) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov This reaction proceeds by forming a phosphonium (B103445) bromide intermediate, which is then displaced by the alcohol's hydroxyl group. The subsequent intramolecular collapse yields the desired alkyl bromide and triphenylphosphine oxide. An alternative involves using carbon tetrabromide (CBr₄) with PPh₃.
The compatibility of these bromination conditions with the fluoro-substituted spiro[3.3]heptane core is generally high. The C-F bond is robust and does not react under these conditions. Likewise, the strained cyclobutane rings of the spiro[3.3]heptane system are stable to these reagents, preventing unwanted ring-opening or rearrangement side reactions. This compatibility is crucial for the successful synthesis of the target compound.
A representative procedure for the bromination of a hydroxymethyl group on a similar spiro[3.3]heptane scaffold is detailed in the table below. nih.gov
| Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Temperature | Product | Reference |
| PPh₃ | Br₂ | Et₃N | CH₂Cl₂ | 0 °C to rt | 6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane | nih.gov |
This table illustrates a bromination on a related difluoro-analog, demonstrating the viability of the methodology.
Nucleophilic Substitution Pathways for Bromine Installation
The primary pathway for installing the bromine atom to form the bromomethyl group is through nucleophilic substitution, where a good leaving group is replaced by a bromide ion. The most practical precursor for this transformation is the corresponding primary alcohol, (6-fluorospiro[3.3]heptan-2-yl)methanol.
The conversion of the alcohol to the bromide can be achieved via several standard synthetic methods:
Appel Reaction : As mentioned, using PPh₃ and a bromine source like CBr₄ or Br₂ is a mild and efficient method for converting primary alcohols to alkyl bromides. nih.gov
Using Phosphorus Tribromide (PBr₃) : This reagent readily converts primary alcohols to alkyl bromides. The reaction is typically performed in a non-protic solvent, sometimes with a mild base like pyridine (B92270) to neutralize the HBr byproduct.
From Mesylates or Tosylates : The precursor alcohol can be first converted to a sulfonate ester, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. These sulfonates are excellent leaving groups and can be readily displaced by a bromide source, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a polar aprotic solvent like acetone (B3395972) or DMF. This two-step process offers a reliable alternative if direct bromination proves problematic.
The construction of the spiro[3.3]heptane core itself often relies on nucleophilic substitution pathways, specifically the double alkylation of a suitable nucleophile with a 1,1-bis(electrophilic) cyclobutane derivative, such as 1,1-bis(bromomethyl)-3-fluorocyclobutane (B2711098). chemrxiv.orgchemrxiv.org For instance, reacting such a dibromide with diethyl malonate followed by saponification and decarboxylation can yield the spiro[3.3]heptane-2-carboxylic acid, a key intermediate that can be reduced to the alcohol and subsequently brominated. chemrxiv.orgprepchem.com
Methods for Regioselective Fluorine Incorporation
The regioselective introduction of a single fluorine atom at the C6 position of the spiro[3.3]heptane skeleton is a significant synthetic challenge. Success hinges on strategies that either build the spirocycle from an already fluorinated precursor or selectively fluorinate a pre-existing spirocyclic ketone.
Nucleophilic and Electrophilic Fluorination Approaches
A highly effective and scalable strategy for synthesizing 6-fluoro-spiro[3.3]heptane derivatives is a convergent synthesis that begins with a fluorinated cyclobutane precursor. rawdatalibrary.netenamine.netdntb.gov.ua This method avoids the difficulties of direct, regioselective fluorination of the final spiro[3.3]heptane ring system. The synthesis often starts from 3-fluorocyclobutanone, which is then elaborated to a 1,1-bis(bromomethyl)-3-fluorocyclobutane intermediate. This key intermediate can then undergo cyclization with a nucleophile like diethyl malonate to construct the second ring of the spiro-system. chemrxiv.org
Electrophilic fluorination offers an alternative route, typically performed on a ketone precursor such as spiro[3.3]heptan-6-one. wikipedia.org This involves reacting the enolate of the ketone, formed with a suitable base (e.g., LDA), with an electrophilic fluorine source ("F+"). mdpi.com Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnih.gov While powerful, controlling the regioselectivity to exclusively fluorinate the C6 position can be challenging if other enolizable positions are present.
| Fluorination Type | Reagent Example | Substrate Type | Key Feature | Reference |
| Nucleophilic | Amine•HF Complex | Allene | High regioselectivity for propargylic fluorides | nih.gov |
| Electrophilic | Selectfluor® | Ketone Enolate | Direct fluorination of a carbonyl compound | wikipedia.orgnih.gov |
| Electrophilic | NFSI | Ketone Enolate | Widely used "F+" source | wikipedia.org |
Deoxofluorination of Carbonyl Precursors
Deoxofluorination provides a direct method for converting a carbonyl group into a difluoromethylene group (CF₂) or, under certain conditions, can be a pathway to monofluoroalkenes which can be subsequently reduced. For the synthesis of a monofluorinated compound, this method is more commonly applied to a precursor alcohol. However, the deoxofluorination of a sterically hindered carbonyl group, such as in 6-oxospiro[3.3]heptane-2-carboxylic acid, has been reported as a challenging but feasible transformation. enamine.netfao.org
Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are used to convert a ketone directly to a gem-difluoro group. The mechanism can involve an intermediate carbocation, particularly with sterically hindered ketones, which can be a source of side reactions but also an opportunity for controlled monofluorination if the reaction can be arrested or if rearrangements lead to a stable, fluorinated product. enamine.netfao.org The synthesis of 6,6-difluorospiro[3.3]heptane building blocks has been achieved on a multigram scale, highlighting the utility of this approach for creating fluorinated spirocycles. nih.gov
Control of Stereochemistry in Fluorination Steps
The 2,6-disubstituted spiro[3.3]heptane core is chiral, possessing axial chirality analogous to allenes, even without traditional tetrahedral stereocenters. nih.govstackexchange.com Therefore, the synthesis of this compound will produce a racemic mixture of enantiomers unless stereochemical control is exerted.
Achieving stereocontrol can be approached in several ways:
Chiral Resolution : The racemic final product or a late-stage intermediate (like a carboxylic acid or amine) can be resolved using chiral chromatography (e.g., chiral HPLC) or by forming diastereomeric salts with a chiral resolving agent.
Asymmetric Synthesis : A more elegant approach involves introducing chirality during the synthesis. This can be achieved by using a chiral auxiliary. For instance, a modified Strecker reaction on a spirocyclic ketone using a chiral auxiliary like Ellman's sulfinamide can be used to install an amino acid moiety diastereoselectively. nih.gov Although this specific reaction is for an amino acid, the principle of using a chiral auxiliary to influence the formation of one enantiomer of the axially chiral spiro[3.3]heptane system is applicable. Subsequent chromatographic separation of the diastereomers, followed by removal of the auxiliary, would yield an enantioenriched product. nih.gov
Enzymatic Reactions : Biocatalysis, for example, using a ketoreductase, can achieve the enantioselective reduction of a prochiral spirocyclic ketone, which could then be carried forward to the target molecule. chemrxiv.org
A divergent synthetic approach starting from a common precursor and utilizing a chiral auxiliary like Ellman's sulfinamide has been shown to be effective for accessing different stereoisomers of functionalized spiro[3.3]heptanes. nih.gov
Optimization of Reaction Conditions and Scalability
The transition from laboratory-scale synthesis to multigram or kilogram production requires robust and optimized reaction conditions. For spiro[3.3]heptane derivatives, significant progress has been made in developing scalable synthetic routes. chemrxiv.org
A reliable methodology for constructing the 6-fluoro-spiro[3.3]heptane scaffold has been developed that allows for production on a multigram scale, with reports of up to 302 g being produced via a convergent synthetic strategy. rawdatalibrary.netenamine.netdntb.gov.ua Similarly, key intermediates for related trifluoromethyl- and difluoro-spiro[3.3]heptanes have been prepared on scales up to 0.5 kg in a single run. nih.govchemrxiv.orgchemrxiv.org
Optimization often focuses on several key areas:
Reagent Choice : Using less expensive, more stable, and safer reagents.
Solvent and Temperature : Identifying conditions that maximize yield and minimize side products. For instance, in the formation of related azaspiro[3.3]heptanes, a Design of Experiments (DOE) approach was used to optimize temperature, reagent equivalents, and solvent volume to achieve an 87% yield on a 100 g scale. nih.gov
Purification : Developing non-chromatographic purification methods like distillation or crystallization, which are more amenable to large-scale production. The synthesis of a key 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane intermediate was scaled to 0.5 kg, and the subsequent construction of the spiro[3.3]heptane core was achieved on a 120 g scale. chemrxiv.orgchemrxiv.org
These examples demonstrate that the underlying chemistry for producing functionalized spiro[3.3]heptanes is mature enough to allow for significant scale-up, making building blocks like this compound accessible for broader applications.
Integration of Green Chemistry Principles in Synthetic Sequences
The synthesis of complex scaffolds like spiro[3.3]heptanes, which are valuable in medicinal chemistry as saturated bioisosteres of benzene, presents numerous opportunities for the application of green chemistry principles. nih.gov While specific literature detailing a "green" synthesis of this compound is limited, an analysis of established routes for analogous compounds and emerging synthetic methods allows for a comprehensive overview of how to make its production more sustainable. The integration of these principles focuses on minimizing environmental impact by improving atom economy, utilizing safer solvents and reagents, increasing energy efficiency, and employing catalytic methods.
Greener alternatives are emerging that address these shortcomings. These modern approaches prioritize efficiency, safety, and sustainability.
Catalytic and Energy-Efficient Methods
The use of catalytic processes over stoichiometric reagents is a cornerstone of green chemistry. In the context of spiro compound synthesis, organocatalysis and metal catalysis have been shown to be highly effective. For example, multicomponent domino reactions, which build complex molecules in a single pot, can be catalyzed by substances like ionic liquids. mdpi.com These reactions, often assisted by microwave irradiation, can dramatically reduce reaction times from hours to minutes and frequently use more environmentally benign solvents, such as water or ethanol. mdpi.comutrgv.edu Microwave-assisted synthesis, in particular, offers a significant advantage by providing rapid and uniform heating, leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. utrgv.edu
Enzymatic catalysis represents another powerful green tool. Enzymes operate under mild conditions (neutral pH, room temperature, aqueous media) and exhibit high selectivity, reducing the need for protecting groups and minimizing side products. For instance, pig liver esterase has been successfully used for the asymmetric hydrolysis of a spiro[3.3]heptane derivative, showcasing the potential of biocatalysis in producing enantiomerically pure spirocyclic compounds. rsc.org
Safer Solvents and Reagents
The choice of solvent is critical to the environmental footprint of a synthetic process. Many classical organic reactions employ volatile and often toxic solvents. Research into the synthesis of spiro-derivatives has demonstrated the feasibility of replacing these with greener alternatives. Water has been used as a solvent in the microwave-assisted synthesis of certain spiro compounds, offering obvious environmental and safety benefits. utrgv.edu Additionally, deep eutectic solvents (DESs) and ionic liquids (ILs) are being explored as recyclable and often biodegradable reaction media. mdpi.com
The selection of reagents is equally important. Methods that avoid hazardous materials are being developed. For example, Knoevenagel condensation reactions for building certain molecular frameworks can be performed using benign additives like elemental sulfur and potassium carbonate, avoiding more dangerous reagents. researchgate.net
Improving Atom Economy
The table below summarizes a comparison between conventional and greener approaches applicable to the synthesis of functionalized spiro[3.3]heptanes.
| Parameter | Conventional Approach | Greener Alternative | Green Chemistry Principle |
| Energy Source | Conventional reflux (hours) | Microwave irradiation (minutes) mdpi.comutrgv.edu | Energy Efficiency |
| Solvent | Chlorinated solvents (e.g., 1,2-dichloroethane) chemrxiv.org | Water, Ethanol, Ionic Liquids mdpi.comutrgv.edu | Use of Safer Solvents |
| Catalysis | Stoichiometric bases/reagents | Organocatalysts, Enzymes, Metal catalysts mdpi.comrsc.orgresearchgate.net | Catalysis |
| Reaction Type | Multi-step alkylation/decarboxylation nih.gov | Multicomponent domino reactions, Rearrangements mdpi.comnih.gov | Atom Economy, Step Reduction |
| Reagents | Hazardous materials (e.g., Triflic anhydride) chemrxiv.org | Benign additives (e.g., K₂CO₃) researchgate.net | Use of Safer Reagents |
By integrating these principles, a more sustainable synthetic pathway for this compound can be envisioned. Such a route would likely involve a catalytic, one-pot cyclization under microwave irradiation in a non-toxic solvent, followed by selective, high-yield functional group transformations that minimize waste and hazard.
Advanced Structural Elucidation and Conformational Analysis of 2 Bromomethyl 6 Fluorospiro 3.3 Heptane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy serves as an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of complex organic molecules like 2-(bromomethyl)-6-fluorospiro[3.3]heptane.
Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
A suite of multi-dimensional NMR experiments would be essential to assign the proton (¹H) and carbon (¹³C) chemical shifts and to elucidate the through-bond and through-space correlations that define the compound's stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be critical for identifying the protons on the same cyclobutane (B1203170) ring and within the bromomethyl group by tracing the J-coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This technique would allow for the definitive assignment of each carbon signal based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the quaternary spiro-carbon by observing correlations from protons on both cyclobutane rings. It would also confirm the connectivity of the bromomethyl and fluoro substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and stereochemistry. For instance, NOESY could distinguish between cis and trans isomers by revealing through-space correlations between the substituents and the protons on the cyclobutane rings.
Hypothetical ¹H and ¹³C NMR Data Interpretation:
Based on the structure, one would expect distinct signals for the protons and carbons in the different chemical environments of the two substituted cyclobutane rings. The fluorine and bromine atoms would induce significant shifts in the signals of nearby protons and carbons due to their electronegativity.
| Technique | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | Correlations between protons on C1-C2-C3 and C5-C6-C7 | Confirms proton connectivity within each cyclobutane ring. |
| HSQC | Direct correlation of each proton signal to its attached carbon signal | Unambiguous assignment of carbon chemical shifts. |
| HMBC | Correlations from CH₂ protons to the spiro-carbon (C4) | Confirms the spirocyclic core structure. |
| NOESY | Through-space correlation between the CH₂Br protons and specific ring protons | Determination of the relative stereochemistry (cis/trans isomerism). |
Variable Temperature NMR Studies for Conformational Dynamics
The cyclobutane rings in spiro[3.3]heptane are not planar but exist in a puckered conformation to alleviate torsional strain. iucr.org These puckered rings can undergo rapid inversion at room temperature. Variable temperature (VT) NMR studies are instrumental in analyzing these conformational dynamics. By lowering the temperature, the rate of ring inversion can be slowed, potentially leading to the decoalescence of averaged signals into distinct signals for the axial and equatorial protons. This allows for the determination of the energy barrier to ring inversion and the preferred conformation at lower temperatures. blogspot.com
Elucidation of Long-Range Coupling and Stereoelectronic Effects
The presence of fluorine allows for the study of long-range ¹H-¹⁹F and ¹³C-¹⁹F coupling constants. The magnitudes of these couplings are highly dependent on the dihedral angle between the coupled nuclei, following a Karplus-like relationship. blogspot.com Measuring these long-range J-couplings provides precise geometric information and helps to lock down the conformational preferences of the fluorine-bearing cyclobutane ring. nih.gov
Stereoelectronic effects, such as hyperconjugation involving the C-F and C-Br bonds, can influence the electron density distribution and, consequently, the NMR chemical shifts and coupling constants. For example, interactions between the bonding or non-bonding orbitals of the halogen substituents and the sigma anti-bonding orbitals (σ*) of the cyclobutane framework can be investigated through detailed analysis of coupling constants and comparison with computational models. chemrxiv.org
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the absolute stereochemistry and a detailed picture of the molecule's conformation in the crystal lattice.
Analysis of Crystal Packing and Intermolecular Interactions
An X-ray crystal structure would reveal how molecules of this compound pack together. The analysis would focus on identifying and characterizing intermolecular interactions, such as dipole-dipole forces and van der Waals contacts. Of particular interest would be potential halogen bonding, where the bromine or fluorine atom acts as an electrophilic or nucleophilic center, influencing the supramolecular architecture. nih.govmanchesterorganics.com Understanding these interactions is crucial as they dictate the material's bulk properties.
Geometric Parameters and Ring-Puckering Analysis of Cyclobutane Rings
The X-ray diffraction data would yield precise measurements of all bond lengths, bond angles, and torsion angles. This information is fundamental for a detailed ring-puckering analysis of the two cyclobutane rings. The degree of puckering is typically defined by a puckering angle, which for substituted cyclobutanes, deviates from a planar arrangement. nih.govresearchgate.net Theoretical studies on cyclobutane itself show a puckering angle of approximately 29.68 degrees. nih.gov The puckering in the spiro[3.3]heptane core is a key feature of its structure. nih.gov The analysis would quantify the exact puckering amplitude and phase for each ring, revealing the impact of the bromomethyl and fluoro substituents on the ring geometry.
| Parameter | Significance | Expected Observations based on Analogs |
|---|---|---|
| Bond Lengths (C-C, C-H, C-F, C-Br) | Provides information on bond strength and hybridization. | C-C bonds within the strained rings may be slightly elongated. |
| Bond Angles (C-C-C) | Indicates the degree of ring strain. | Internal ring angles will be close to 90°, deviating from the ideal 109.5°. |
| Torsion Angles | Defines the puckering of the cyclobutane rings. | Non-zero torsion angles confirming a non-planar, puckered conformation. |
| Puckering Angle (θ) | Quantifies the deviation of the cyclobutane ring from planarity. | A significant puckering angle is expected for both rings. nih.govresearchgate.netnih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain Signatures
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the molecular building blocks and characterizing the bonding within a molecule. nih.gov IR spectroscopy measures the absorption of infrared light by matter, while Raman spectroscopy provides complementary information through the analysis of inelastically scattered photons. nih.gov For this compound, these methods are crucial for confirming the presence of key functional groups and probing the unique vibrational modes associated with its strained spirocyclic core.
The interpretation of experimental IR and Raman spectra is often complex. To aid in the assignment of vibrational bands, theoretical models based on quantum mechanics, such as Density Functional Theory (DFT), are frequently employed. nih.gov These computational approaches can predict the vibrational frequencies and intensities, providing a powerful link between a molecule's structure and its spectral fingerprint. nih.govnih.gov
Key expected vibrational signatures for this compound include:
C-H Stretching: Vibrations from the methylidyne (C-H) and methylene (-CH2-) groups are anticipated in the 2850-3000 cm⁻¹ region.
C-F Stretching: A strong absorption band in the IR spectrum, typically found in the 1000-1400 cm⁻¹ range, is characteristic of the carbon-fluorine bond. Its precise location can be influenced by the local molecular environment.
C-Br Stretching: The carbon-bromine stretching vibration is expected at a lower frequency, generally between 500 and 600 cm⁻¹, and is often weak in IR spectra but can be more prominent in Raman spectra.
Spiro[3.3]heptane Core Modes: The highly strained spiro[3.3]heptane skeleton gives rise to unique vibrational modes. These include ring "breathing" and "puckering" modes of the two cyclobutane rings. These low-frequency modes, often found in the fingerprint region (< 1000 cm⁻¹), are particularly sensitive to the conformation and substitution pattern of the scaffold and can be prominent in the Raman spectrum.
The following table summarizes the expected vibrational frequencies and their assignments for the primary functional groups of the molecule.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |
| Symmetric & Asymmetric Stretching | C-H (in CH and CH₂) | 2850 - 3000 | IR, Raman |
| Scissoring/Bending | CH₂ | ~1450 | IR |
| Stretching | C-F | 1000 - 1400 | IR (Strong) |
| Ring Breathing/Puckering | Spiro[3.3]heptane Core | < 1000 | Raman |
| Stretching | C-Br | 500 - 600 | Raman, IR (Weak) |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination
The presence of two stereocenters at positions C2 and C6 in this compound means the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for studying such molecules. creative-biostructure.com
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample, while ORD measures the rotation of plane-polarized light across a range of wavelengths. creative-biostructure.com These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms. The CD spectra of two enantiomers are exact mirror images, meaning they are equal in magnitude but opposite in sign. nih.gov This principle allows for the determination of a sample's enantiomeric purity and, crucially, its absolute configuration—the actual spatial arrangement of its atoms (e.g., R or S). nih.govmtoz-biolabs.com
For molecules where a single crystal suitable for X-ray analysis cannot be obtained, chiroptical spectroscopy provides a powerful alternative for determining the absolute configuration in solution. spectroscopyeurope.com The modern approach involves a synergistic combination of experimental measurement and theoretical calculation. acs.orgmdpi.com The process typically follows these steps:
Experimental Measurement: The CD or ORD spectrum of a purified enantiomer is recorded experimentally.
Computational Modeling: The three-dimensional structures of both possible enantiomers (e.g., (2R,6S)- and (2S,6R)-isomers) are modeled using computational methods like DFT.
Spectrum Prediction: For each modeled enantiomer, the theoretical CD and ORD spectra are calculated using advanced quantum-mechanical theories, such as time-dependent density functional theory (TDDFT). nih.govacs.org
Comparison and Assignment: The experimental spectrum is compared to the predicted spectra for each enantiomer. mtoz-biolabs.com The absolute configuration is assigned based on which calculated spectrum accurately matches the experimental one in terms of the signs and relative intensities of the signals (known as Cotton effects). spectroscopyeurope.com
The following table illustrates hypothetical CD spectral data for the two enantiomers of this compound, demonstrating the mirror-image relationship.
| Enantiomer | Wavelength of Maximum (λₘₐₓ) | Molar Ellipticity [θ] (deg·cm²/dmol) | Sign of Cotton Effect |
| (2R,6S)-enantiomer | 210 nm | +15,000 | Positive |
| (2S,6R)-enantiomer | 210 nm | -15,000 | Negative |
This combined experimental and computational approach provides a reliable and widely used methodology for the unambiguous determination of the absolute configuration of complex chiral molecules in the absence of crystallographic data. nih.govmdpi.com
Theoretical and Computational Investigations of 2 Bromomethyl 6 Fluorospiro 3.3 Heptane
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic characteristics of complex organic molecules like 2-(bromomethyl)-6-fluorospiro[3.3]heptane. numberanalytics.comresearchgate.net These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals, which are fundamental to understanding the molecule's reactivity and spectroscopic properties.
Key Findings from DFT Calculations:
Molecular Geometry: DFT calculations, often employing basis sets such as 6-31G(d,p), are used to determine the optimized molecular structure, including bond lengths and angles. researchgate.net
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. researchgate.net
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to molecular stability and reactivity |
| Molecular Electrostatic Potential (MEP) | 3D charge distribution map | Identifies reactive sites for electrophilic and nucleophilic attack |
Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics
Molecular Mechanics (MM): MM methods provide a computationally efficient way to explore the potential energy surface of a molecule. numberanalytics.com These methods can identify stable conformers and the energy barriers between them. For the spiro[3.3]heptane system, different puckered conformations of the cyclobutane (B1203170) rings are possible. figshare.com
Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the molecule's behavior over time. nih.gov By simulating the motion of atoms, MD can reveal how the molecule explores its conformational space and how it responds to its environment. Free energy landscapes, derived from MD simulations, can map the most stable conformational states and the pathways for transitioning between them. nih.govnih.govcsic.es
| Computational Method | Information Gained | Relevance to this compound |
|---|---|---|
| Molecular Mechanics (MM) | Identification of low-energy conformers and rotational barriers. | Predicts the most likely shapes of the molecule. |
| Molecular Dynamics (MD) | Simulation of atomic motion over time, exploration of conformational space. | Provides insight into the molecule's flexibility and dynamics. |
| Free Energy Landscape | Mapping of stable conformational states and transition pathways. nih.govcsic.es | Reveals the relative populations of different conformers. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry plays a vital role in predicting spectroscopic data, which is essential for the characterization of new compounds. mdpi.comnih.gov
NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts with a reasonable degree of accuracy. mdpi.comresearchgate.net These predictions, when compared with experimental data, can help confirm the structure of the synthesized molecule. Machine learning models are also increasingly being used to predict NMR shifts with high accuracy. nih.govnih.gov
Vibrational Frequencies: The calculation of vibrational frequencies can aid in the interpretation of infrared (IR) spectra. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be matched to the absorption bands in the experimental spectrum.
| Spectroscopic Parameter | Computational Method | Typical Accuracy |
|---|---|---|
| ¹H NMR Chemical Shifts | DFT, Machine Learning mdpi.comnih.gov | RMSE of 0.2–0.4 ppm (DFT) mdpi.com |
| ¹³C NMR Chemical Shifts | DFT, Machine Learning researchgate.netnih.gov | Varies depending on method and dataset |
| Vibrational Frequencies | DFT | Systematic overestimation, often scaled for comparison |
Computational Analysis of Ring Strain Energy and Stereoelectronic Effects within the Spiro[3.3]heptane System
The spiro[3.3]heptane core is characterized by significant ring strain due to the presence of two cyclobutane rings. mdpi.comresearchgate.net This strain influences the molecule's geometry, stability, and reactivity.
Ring Strain Energy (RSE): Computational methods, such as DFT and post-Hartree-Fock methods, can be used to quantify the RSE. numberanalytics.com Homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are a powerful tool for calculating RSE. numberanalytics.com The strain in spiro[3.3]heptane is approximately the sum of the strain in two individual cyclobutane rings. mdpi.com
Stereoelectronic Effects: The introduction of fluorine and a bromomethyl group introduces significant stereoelectronic effects. These effects arise from the interaction of bonding and non-bonding orbitals and can influence the molecule's conformation and reactivity. For instance, the gauche effect might play a role in determining the preferred dihedral angles involving the fluorine substituent.
Modeling of Reaction Pathways and Transition States for Derivatization and Rearrangement Processes
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, predicting the feasibility of reactions, and understanding the factors that control selectivity. e3s-conferences.orgchemrxiv.orgescholarship.org
Reaction Pathways: By mapping the potential energy surface, computational methods can identify the most likely pathways for chemical reactions, such as nucleophilic substitution of the bromide or rearrangements of the spirocyclic core. researchgate.netnih.gov
Transition State Theory: The identification and characterization of transition states are crucial for understanding reaction kinetics. mit.eduyoutube.com DFT calculations can determine the geometry and energy of transition states, allowing for the calculation of activation barriers. This information helps in predicting reaction rates and understanding why certain products are formed preferentially. For example, computational studies have been used to investigate semipinacol rearrangements in related spiro[3.3]heptan-1-one systems. nih.gov
Reactivity and Mechanistic Studies of 2 Bromomethyl 6 Fluorospiro 3.3 Heptane
Nucleophilic Substitution Reactions at the Bromomethyl Center
The primary alkyl bromide functionality is a classical site for nucleophilic substitution. However, the unique spirocyclic framework introduces significant steric and electronic considerations that influence the reaction pathway.
Stereoelectronic Influences on S_N_1/S_N_2 Pathways
The substitution of the bromine atom in 2-(bromomethyl)-6-fluorospiro[3.3]heptane can theoretically proceed via a concerted bimolecular (S_N_2) or a stepwise unimolecular (S_N_1) mechanism. masterorganicchemistry.comchemicalnote.com The structure of the substrate plays a crucial role in determining which pathway is favored.
The carbon atom bearing the bromine is a primary carbon, which would typically suggest a preference for the S_N_2 pathway. However, this carbon is attached to a spirocyclic center, creating a neopentyl-like environment. stackexchange.comquora.com The S_N_2 mechanism requires a backside attack by the nucleophile. In this case, the bulky spiro[3.3]heptane framework significantly hinders the approach of the nucleophile to the back of the C-Br bond. masterorganicchemistry.com This steric hindrance is expected to dramatically slow down the rate of S_N_2 reactions. youtube.com
Conversely, the S_N_1 pathway involves the formation of a primary carbocation as an intermediate, which is inherently unstable. youtube.com While this would typically disfavor the S_N_1 mechanism, neopentyl-type systems are known to undergo rearrangement to form more stable carbocations. stackexchange.com In this case, the initial primary carbocation could potentially rearrange via a 1,2-shift involving one of the cyclobutane (B1203170) rings, leading to a more stable tertiary carbocation and subsequent ring expansion. This process, however, is contingent on the energetic favorability of such a rearrangement.
The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I), which is transmitted through the carbon framework. This effect would destabilize the formation of a carbocation intermediate, further retarding any potential S_N_1 pathway. mdpi.com Therefore, it is anticipated that nucleophilic substitution on this compound would be exceptionally slow by either mechanism.
Table 1: Hypothetical Relative Reaction Rates for Nucleophilic Substitution
This table presents hypothetical data to illustrate the expected low reactivity and potential for rearrangement.
| Nucleophile (Solvent) | Proposed Dominant Pathway | Hypothetical Relative Rate (k_rel) | Major Product(s) |
| NaN_3_ (DMF) | S_N_2 | 1 | 2-(azidomethyl)-6-fluorospiro[3.3]heptane |
| NaI (Acetone) | S_N_2 | 1.5 | 2-(iodomethyl)-6-fluorospiro[3.3]heptane |
| H_2_O (solvolysis) | S_N_1 / Rearrangement | 0.01 | Mixture including rearranged alcohols |
| EtOH (solvolysis) | S_N_1 / Rearrangement | 0.02 | Mixture including rearranged ethers |
Note: Rates are relative to the reaction with sodium azide (B81097) and are purely illustrative.
Kinetic Studies and Hammett-Type Analyses of Reactivity
Detailed kinetic studies would be essential to experimentally determine the operative mechanism. A second-order rate law, Rate = k[Substrate][Nucleophile], would support an S_N_2 mechanism, while a first-order rate law, Rate = k[Substrate], would be indicative of an S_N_1 pathway. chemicalnote.com
While the classic Hammett equation is applied to aromatic systems, analogous linear free-energy relationships (LFERs) can sometimes be used for aliphatic systems to probe the electronic effects of remote substituents on reaction rates. wikipedia.orgacs.orglibretexts.org A Hammett-type analysis for a series of 6-substituted-2-(bromomethyl)spiro[3.3]heptane derivatives could, in principle, provide insight into the nature of the transition state.
For an S_N_2 reaction, a small positive reaction constant (ρ) would be expected, indicating that electron-withdrawing substituents slightly accelerate the reaction by stabilizing the electron-rich transition state. For an S_N_1 reaction, a large negative ρ value would be anticipated, as electron-donating groups would be required to stabilize the developing positive charge of the carbocation intermediate. chemeurope.com Given the expected deactivating effect of the fluorine atom, such a study would likely confirm a very slow reaction rate with characteristics pointing away from a simple, unassisted S_N_1 mechanism.
Radical Reactions Involving the Bromomethyl Group and Spirocyclic Core
Homolytic Cleavage and Radical Rearrangements
The carbon-bromine bond is susceptible to homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or photolysis, which would generate the 2-(spiro[3.3]heptan-6-fluoro-2-yl)methyl radical. youtube.com Radical reactions are generally less sensitive to steric hindrance than S_N_2 reactions.
Once formed, this primary radical could undergo several transformations. One likely pathway is rearrangement. Studies on the unsubstituted spiro[3.3]heptylmethyl radical have shown that it can rearrange via β-scission (ring-opening) of one of the cyclobutane rings. rsc.org This process relieves some of the inherent ring strain of the spiro[3.3]heptane system.
Analogously, the 2-(spiro[3.3]heptan-6-fluoro-2-yl)methyl radical could rearrange to a more stable, ring-opened radical species. Radical rearrangements are common in strained systems and often proceed through pathways that are not accessible under ionic conditions. nih.govrsc.orgrutgers.edu
Elimination Reactions and Cyclization Pathways of Derivatives
Treatment of this compound with a strong, non-nucleophilic base could promote elimination reactions (E1 or E2) to form an alkene. Due to the substitution pattern, the likely product would be 2-methylene-6-fluorospiro[3.3]heptane. The regioselectivity would be controlled as there is only one beta-hydrogen on the spirocyclic ring adjacent to the bromomethyl group.
Furthermore, derivatives of this compound could serve as precursors for intramolecular cyclization reactions. For instance, if the bromine is first substituted by a nucleophile which is then deprotected or activated to reveal a nucleophilic center (e.g., an alcohol or amine), subsequent intramolecular reaction could lead to the formation of novel, complex tricyclic systems. Such reactions are valuable for building molecular complexity. nih.gov
Influence of the Fluorine Atom on Remote Reactivity and Stability
The dominant effect of fluorine is its strong electron-withdrawing inductive effect (-I). This effect operates through the sigma bonds of the molecular framework. mdpi.com This through-bond effect decreases the electron density throughout the spiro[3.3]heptane core. As mentioned previously, this destabilizes any developing positive charge, thereby disfavoring S_N_1 pathways. It also slightly increases the acidity of the C-H bonds on the ring, which could influence the rate and regioselectivity of elimination reactions.
A through-space interaction, where the lone pairs of the fluorine atom interact directly with other parts of the molecule, is also possible. nih.govresearchgate.netrsc.org Depending on the conformation of the spirocycle, the fluorine atom could sterically shield certain faces of the molecule or engage in non-covalent interactions that influence the transition state energies of various reactions. The high polarity of the C-F bond can also affect the molecule's interaction with polar solvents and reagents. mdpi.com
Table 2: Summary of the Expected Influence of the 6-Fluoro Substituent
| Property | Influence of Fluorine | Rationale |
| S_N_1 Rate | Decreased | Inductive (-I) destabilization of carbocation intermediate. |
| S_N_2 Rate | Slightly Decreased/Neutral | Minor inductive stabilization of transition state, potentially offset by steric or other factors. |
| Acidity of C-H bonds | Increased | Inductive (-I) effect stabilizes the conjugate base. |
| Radical Stability | Minimally Affected | Inductive effects have a smaller influence on radical stability compared to ionic species. |
| Overall Stability | Increased | The strong C-F bond contributes to the overall thermodynamic stability of the molecule. |
Investigations into Intramolecular Rearrangements of the Spiro[3.3]heptane System
The spiro[3.3]heptane framework, characterized by two fused cyclobutane rings sharing a single carbon atom, possesses significant inherent ring strain. This high internal energy makes the system prone to a variety of intramolecular rearrangements, which are often driven by the release of this strain. Research into these transformations has revealed fascinating mechanistic pathways and has been leveraged for the synthesis of complex molecular architectures.
While specific studies on the intramolecular rearrangements of this compound are not extensively documented in publicly available literature, the reactivity of the parent spiro[3.3]heptane system and its derivatives provides a strong foundation for understanding its potential rearrangement pathways. The presence of a fluoromethyl group and a bromine substituent is expected to significantly influence the electronic and steric landscape of the molecule, thereby affecting the course and feasibility of these rearrangements.
Strain-Driven Rearrangements and Their Mechanisms
The high degree of strain in the spiro[3.3]heptane skeleton is a primary determinant of its chemical reactivity. This strain arises from bond angle distortion and transannular interactions within the bicyclic system. Consequently, reactions that lead to the formation of less strained products are energetically favorable. Key examples of strain-driven rearrangements in related spiro[3.3]heptane systems include semipinacol rearrangements and carbene-mediated rearrangements.
One notable example is the acid-mediated semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates to afford spiro[3.e]heptan-1-ones. nih.govresearchgate.netnih.gov This 'strain-relocating' rearrangement proceeds via the formation of a cyclopropylcarbinyl cation, which is stabilized by charge delocalization. nih.gov The reaction is highly regio- and stereospecific, highlighting its controlled nature. nih.govresearchgate.netnih.gov Although this specific rearrangement involves a precursor to the spiro[3.3]heptane, it underscores the thermodynamic driving force to rearrange the strained bicyclobutane moiety into the spiro[3.3]heptane core.
Another well-studied area is the rearrangement of carbenes derived from spiro[3.3]heptane precursors. For instance, spiro[3.3]hept-1-ylidene, generated via high-vacuum flash pyrolysis, undergoes nih.govresearchgate.net-sigmatropic rearrangements involving competing 1,2-carbon atom shifts. These shifts can lead to either ring contraction, yielding cyclopropylidenecyclobutane, or ring expansion to form bicyclo[3.2.0]hept-1(5)-ene.
In the context of this compound, the presence of the electron-withdrawing fluorine atom and the potentially labile bromomethyl group would likely modulate these rearrangement pathways. For example, the inductive effect of the fluorine atom could influence the stability of any cationic intermediates formed during a potential rearrangement. Similarly, the bromomethyl group could participate in neighboring group-assisted rearrangements or be eliminated to form a reactive intermediate.
The following table summarizes the types of rearrangements observed in the broader spiro[3.3]heptane system, which can serve as a basis for predicting the behavior of substituted derivatives like this compound.
| Precursor System | Rearrangement Type | Key Intermediates | Products | Driving Force |
| 1-Bicyclobutylcyclopropanols | Semipinacol Rearrangement | Cyclopropylcarbinyl cation | Substituted Spiro[3.3]heptan-1-ones | Strain-release |
| Spiro[3.3]hept-1-ylidene | nih.govresearchgate.net-Sigmatropic Rearrangement | Carbene | Cyclopropylidenecyclobutane, Bicyclo[3.2.0]hept-1(5)-ene | Strain-release |
It is important to note that these are generalized pathways, and the specific substitution pattern of this compound would necessitate dedicated experimental and computational studies to fully elucidate its unique rearrangement chemistry. The interplay of strain, electronic effects of the substituents, and reaction conditions would ultimately dictate the observed outcomes.
Application of 2 Bromomethyl 6 Fluorospiro 3.3 Heptane As a Versatile Synthetic Building Block and Scaffold
Utilization in the Construction of Complex Organic Molecules
The rigid spiro[3.3]heptane framework serves as an excellent bioisostere for commonly used cyclic systems like cyclohexane (B81311) and even the phenyl ring. researchgate.netchemrxiv.org This allows medicinal chemists to replace these groups in known bioactive molecules to escape the "flatland" of planar structures, potentially improving properties like solubility, metabolic stability, and target-binding affinity. chemrxiv.org The presence of the bromomethyl group on the 2-(bromomethyl)-6-fluorospiro[3.3]heptane scaffold provides a convenient handle for introducing this unique core into larger, more complex molecules.
The synthesis of such complex structures typically relies on the reactivity of the bromomethyl group. This primary alkyl bromide is susceptible to nucleophilic substitution reactions (SN2), allowing for the attachment of a wide variety of molecular fragments. For instance, it can be reacted with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility has been demonstrated in the synthesis of various spiro[3.3]heptane derivatives. nih.govnih.gov While specific examples detailing the use of the mono-fluoro derivative are emerging, the established reactivity of analogous di-fluoro and non-fluorinated spiro[3.3]heptane bromides provides a strong precedent for its utility. nih.gov For example, the related compound, 6-Bromo-2,2-difluorospiro[3.3]heptane, is synthesized from the corresponding alcohol, highlighting the synthetic accessibility of these bromo-derivatives. nih.gov
Derivatization for Scaffold Diversity Generation and Chemical Library Synthesis
The creation of chemical libraries containing diverse, three-dimensional molecules is crucial for identifying new drug leads. This compound is an ideal starting point for generating such libraries due to its dual functionalization. The fluorine atom influences the molecule's electronic properties and can participate in favorable interactions with biological targets, while the bromomethyl group serves as a versatile anchor for diversification. researchgate.netnih.gov
A common strategy for library synthesis involves preparing a core intermediate and then reacting it with a large panel of diverse building blocks. In this case, the this compound core can be subjected to a variety of transformations. The bromomethyl group can be converted to other functional groups, such as an azide (B81097), which can then undergo "click" chemistry reactions, or an aldehyde for reductive amination. Furthermore, the inherent chirality of the 2,6-disubstituted spiro[3.3]heptane scaffold allows for the generation of stereochemically diverse libraries, which is of paramount importance in medicinal chemistry. chemrxiv.org The development of scalable synthetic routes to functionalized spiro[3.3]heptanes, including those with fluorine substitution, has made the production of these libraries more feasible. researchgate.netnih.gov
Table 1: Potential Derivatization Reactions of this compound for Library Synthesis
| Reagent/Reaction Type | Resulting Functional Group | Potential Application |
| Sodium Azide (NaN₃) | Azide (-N₃) | Click chemistry, reduction to amine |
| Potassium Cyanide (KCN) | Nitrile (-CN) | Hydrolysis to carboxylic acid, reduction to amine |
| Grignard Reagents (R-MgBr) | Alkylated product (-R) | Introduction of carbon-based diversity |
| Amines (R₂NH) | Secondary/Tertiary Amine (-NR₂) | Introduction of basic centers, further functionalization |
| Alcohols/Phenols (R-OH) | Ether (-OR) | Modulation of lipophilicity and hydrogen bonding |
| Thiols (R-SH) | Thioether (-SR) | Introduction of sulfur-containing moieties |
Role as a Conformationally Restricted Scaffold in the Design of Novel Synthetic Reagents
The rigid, well-defined geometry of the spiro[3.3]heptane core makes it an attractive scaffold for the design of novel synthetic reagents, particularly in asymmetric synthesis. researchgate.net By attaching chiral auxiliaries or catalytic moieties to the this compound framework, it is possible to create a chiral environment that can influence the stereochemical outcome of a chemical reaction. The conformational restriction of the scaffold ensures that the catalytic or directing groups are held in a predictable orientation, which can lead to high levels of stereocontrol.
For example, chiral ligands for transition metal catalysis can be synthesized from this building block. The fluorine atom can be used to fine-tune the electronic properties of the resulting ligand, which in turn can influence the reactivity and selectivity of the metal catalyst. While research in this area is ongoing, the principles have been demonstrated with related spirocyclic systems. The predictable vectorization of substituents on the spiro[3.3]heptane motif is a key feature that is being exploited in the design of such reagents. researchgate.net
Potential in Advanced Polymer Chemistry as a Monomer or Cross-linking Agent
The field of polymer chemistry is constantly seeking new monomers that can impart unique properties to materials. Spirocyclic compounds, in general, are of interest as "expanding monomers." encyclopedia.pub During the ring-opening polymerization of certain spiro-compounds, the breaking of two bonds for every one formed can lead to a smaller-than-usual volume shrinkage or even a net expansion. researchgate.net This is highly desirable in applications such as dental fillings, high-precision coatings, and composite materials, as it reduces internal stress and improves adhesion. encyclopedia.pub
This compound, with its two cyclobutane (B1203170) rings, has the potential to be used in the development of novel polymers. While the direct polymerization of this specific monomer has not been extensively reported, the functional handles offer several possibilities. The bromomethyl group could be used to synthesize a polymerizable group, such as a vinyl or acrylate (B77674) moiety. Alternatively, the bifunctional nature of the molecule could allow it to act as a cross-linking agent, introducing rigidity and the unique spiro[3.3]heptane motif into a polymer network. The development of stereolithographic 3D printing techniques using spirocyclic monomers highlights the growing interest in this class of compounds for advanced manufacturing. rsc.org
Integration into Supramolecular Assemblies and Frameworks
For example, by converting the bromomethyl group to a carboxylic acid or an amine, the resulting bifunctional spiro[3.3]heptane derivative could be used as a linker in the construction of metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks. acs.org These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The non-aromatic and three-dimensional nature of the spiro[3.3]heptane linker could lead to new framework topologies and properties that are not accessible with more traditional planar linkers. acs.org
Q & A
Basic Question: What are the common synthetic routes for 2-(bromomethyl)-6-fluorospiro[3.3]heptane, and how do structural analogs inform its synthesis?
Methodological Answer:
The synthesis typically involves constructing the spiro[3.3]heptane core followed by introducing bromomethyl and fluorine substituents. A convergent strategy using bis(bromomethyl) intermediates (e.g., 1,1-bis(bromomethyl)-3,3-difluorocyclobutane) is a key step for spiro scaffold assembly . For fluorination, electrophilic fluorination or fluorinated precursors (e.g., Selectfluor®) are employed. Analogous compounds like 6-(bromomethyl)-2-oxaspiro[3.3]heptane use ring-closing reactions with benzylamine or DBU in DMF at 60°C to form the spiro structure .
Table 1: Comparison of Spiro Compound Syntheses
Basic Question: How is this compound characterized, and what spectroscopic data are critical?
Methodological Answer:
Characterization relies on NMR (¹H, ¹³C, ¹⁹F) to confirm spirocyclic geometry and substituent positions. The bromomethyl group shows distinct ¹H NMR signals at δ 3.4–3.8 ppm (CH₂Br), while fluorine atoms exhibit coupling patterns in ¹⁹F NMR . Mass spectrometry (HRMS) validates molecular weight (e.g., C₈H₁₁BrF: ~213.0 g/mol). X-ray crystallography resolves stereochemistry, particularly for fluorinated spiro centers .
Advanced Question: How can reaction conditions be optimized to improve yields in spirocyclic bromomethyl-fluorinated compounds?
Methodological Answer:
Optimization involves:
- Temperature control : Ring-closure reactions require 60°C for 18 h to ensure complete conversion .
- Catalyst selection : DBU enhances nucleophilic substitution efficiency for bromomethyl groups .
- Solvent effects : Anhydrous DMF minimizes side reactions with moisture-sensitive intermediates .
- Purification : Distillation or column chromatography isolates the spiro product from linear byproducts .
Advanced Question: What strategies mitigate the high reactivity of the bromomethyl group during functionalization?
Methodological Answer:
The bromomethyl group is prone to nucleophilic substitution or elimination. Mitigation strategies include:
- Low-temperature reactions : Conduct substitutions (e.g., Suzuki couplings) at 0–25°C to prevent β-hydride elimination .
- Protecting groups : Temporarily shield reactive sites with tert-butoxycarbonyl (Boc) groups, later removed under acidic conditions .
- Steric hindrance : Bulky ligands or solvents (e.g., THF) reduce unintended cross-reactivity .
Advanced Question: How does the spiro[3.3]heptane scaffold influence biological activity, and what target interactions are hypothesized?
Methodological Answer:
The spiro scaffold’s rigidity enhances binding selectivity to enzymes or receptors. For example:
- Neurotransmitter analogs : Fluorinated spiro compounds mimic transition states in GABA transaminase inhibition .
- Kinase inhibitors : The bromomethyl group acts as a covalent warhead targeting cysteine residues .
Table 2: Hypothesized Biological Targets
| Target Class | Interaction Mechanism | Assay Model | Reference |
|---|---|---|---|
| GPCRs | Allosteric modulation | HEK293 cell assays | |
| Covalent kinases | Cysteine alkylation | Kinetic Kd studies |
Advanced Question: How are contradictions in synthetic data resolved (e.g., divergent yields or byproducts)?
Methodological Answer:
Contradictions arise from varying reaction scales or impurity profiles. Resolution methods include:
- Analytical cross-validation : GC-MS and HPLC quantify byproducts (e.g., linear oligomers) .
- Computational modeling : DFT calculations predict favorable reaction pathways for bromomethyl vs. fluorination sites .
- Reproducibility protocols : Strict anhydrous conditions and standardized catalyst loadings reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
